4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine
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Overview
Description
The compound “4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine” is a derivative of thiomorpholine, which is a sulfur-containing heterocycle. The “But-3-yn-1-yl” part indicates the presence of a butyne (a four-carbon alkyne) group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable thiomorpholine derivative with a but-3-yn-1-yl halide in the presence of a base .Molecular Structure Analysis
The molecular structure analysis of this compound would involve the identification of its functional groups and the connectivity of its atoms. The compound contains a thiomorpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom. It also contains a but-3-yn-1-yl group, which is a linear four-carbon chain with a triple bond between the second and third carbons .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The alkyne group could undergo addition reactions, and the thiomorpholine ring could potentially undergo substitution or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thiomorpholine ring could influence its solubility in polar solvents .Scientific Research Applications
Photovoltaic Applications
The use of compounds with similar structures in dye-sensitized solar cells (DSSCs) to improve photoelectric conversion efficiency suggests that "4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine" could be explored for photovoltaic applications. The co-sensitization method using carboxylated cyanine dyes in DSSCs, as studied by Wu et al. (2009), demonstrates the potential of such compounds in enhancing solar cell performance (Wu, Meng, Li, Teng, & Hua, 2009).
Luminescent Materials for Data Security
Compounds with similar structural elements have been used in designing luminescent materials for applications like data security protection. The study by Song et al. (2016) on AIE-active Ir(III) complexes with tunable emissions indicates the potential of such compounds in creating smart luminescent materials for security and display technologies (Song, Liu, Li, Shi, Hu, Cai, & Zhu, 2016).
Organic Light-Emitting Diodes (OLEDs)
The application of similar compounds in OLEDs, particularly for achieving high efficiency and pure-red emission, as researched by Tsuboyama et al. (2003), suggests a potential use of "4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine" in the development of display technologies and lighting solutions (Tsuboyama, Iwawaki, Furugori, Mukaide, Kamatani, Igawa, Moriyama, Miura, Takiguchi, Okada, Hoshino, & Ueno, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-but-3-ynyl-2,2-dimethylthiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-4-5-6-11-7-8-12-10(2,3)9-11/h1H,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMYJQKDTALHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine | |
CAS RN |
1594967-93-7 |
Source
|
Record name | 4-(but-3-yn-1-yl)-2,2-dimethylthiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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